7-bromo-1-(propan-2-yl)-1H-1,3-benzodiazole

CYP3A4 Inhibition Drug Metabolism Medicinal Chemistry

Researchers studying CYP3A4-mediated metabolism often struggle with probe compounds lacking the required target potency. 7-Bromo-1-(propan-2-yl)-1H-1,3-benzodiazole directly addresses this, providing a sub-100 nM inhibition benchmark. • Achieves potent CYP3A4 inhibition with an IC50 of 90 nM, enabling sensitive in vitro DDI assays. • The specific 7-bromo and N1-isopropyl substitution pattern ensures a well-defined activity profile for reproducible SAR studies. • The 7-bromo handle offers a versatile site for downstream derivatization via cross-coupling, expanding chemical space exploration.

Molecular Formula C10H11BrN2
Molecular Weight 239.11
CAS No. 1147015-11-9
Cat. No. B3032136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-bromo-1-(propan-2-yl)-1H-1,3-benzodiazole
CAS1147015-11-9
Molecular FormulaC10H11BrN2
Molecular Weight239.11
Structural Identifiers
SMILESCC(C)N1C=NC2=C1C(=CC=C2)Br
InChIInChI=1S/C10H11BrN2/c1-7(2)13-6-12-9-5-3-4-8(11)10(9)13/h3-7H,1-2H3
InChIKeyXVNAKPJRVSACQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 0.5 g / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CYP3A4 Inhibition by 7-Bromo-1-(propan-2-yl)-1H-1,3-benzodiazole


7-bromo-1-(propan-2-yl)-1H-1,3-benzodiazole (also known as 7-bromo-1-isopropyl-1H-benzo[d]imidazole) is a halogenated benzimidazole derivative characterized by a bromine atom at the 7-position and an isopropyl group at the N1-position of the benzimidazole core [1]. As a member of the benzimidazole class, it possesses a privileged pharmacophore known for interacting with diverse biological targets, including enzymes and receptors, making it a compound of interest in medicinal chemistry and chemical biology [2].

Enzyme ProbeCYP3A4 inhibition assay context for drug‑metabolism research
Chemical ScaffoldHalogenated benzimidazole core supports SAR exploration
Synthetic Handle7‑bromo position enables cross‑coupling derivatisation

Why 7-Bromo-1-(propan-2-yl)-1H-1,3-benzodiazole Is Irreplaceable


The specific substitution pattern of 7-bromo-1-(propan-2-yl)-1H-1,3-benzodiazole is critical for its biological profile, as demonstrated by its potent inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme [1]. While other benzimidazole derivatives are known to inhibit CYP3A4, the combination of a 7-bromo substituent and an N1-isopropyl group in this compound confers a quantifiable advantage in potency that cannot be assumed for generic or differently substituted analogs [2]. This section quantifies that difference, providing the evidence required to justify the selection of this specific compound over other in-class candidates.

Substitution pattern mismatch
Benzimidazole analogs with different halogen or N‑alkyl groups may shift CYP3A4 inhibition profile; the 7‑bromo/1‑isopropyl combination is a key determinant of reported potency.
Enzyme selectivity may vary
Generic benzimidazole derivatives may not reproduce the same CYP3A4 target engagement; cross‑class substitution risks altered selectivity and requires validation.

Quantitative Comparison: 7-Bromo-1-(propan-2-yl)-1H-1,3-benzodiazole vs. Analogs


CYP3A4 Inhibition Potency: Benzimidazole Class Comparison

7-bromo-1-(propan-2-yl)-1H-1,3-benzodiazole demonstrates a 5.6-fold higher potency in inhibiting CYP3A4 (IC50 = 90 nM) compared to a representative benzimidazole inhibitor from the arylaminobenzimidazole class (IC50 = 0.5 μM, or 500 nM) [1] [2]. This significant difference in potency underscores the impact of the specific 7-bromo, 1-isopropyl substitution on the compound's interaction with this key drug-metabolizing enzyme.

CYP3A4 IC₅₀ comparison
Reported comparison
90 nM (target)vs500 nM (comparator benzimidazole, ~5.6×)
Supports CYP3A4 probe differentiation
Cross‑study comparable; assay conditions may differ
CYP3A4 Inhibition Drug Metabolism Medicinal Chemistry

Validated Applications of 7-Bromo-1-(propan-2-yl)-1H-1,3-benzodiazole


CYP3A4 Inhibition and DDI Studies

Given its potent inhibition of CYP3A4 (IC50 = 90 nM) [1], 7-bromo-1-(propan-2-yl)-1H-1,3-benzodiazole is a superior choice for in vitro studies focused on CYP3A4-mediated metabolism and potential drug-drug interactions. Its sub-100 nM potency makes it an effective and sensitive chemical probe for these assays.

Medicinal Chemistry and SAR Campaigns

This compound serves as a high-potency benchmark for SAR studies aimed at understanding the influence of specific substitutions (7-bromo, 1-isopropyl) on CYP3A4 inhibitory activity [1] [2]. Its quantified activity provides a clear baseline for evaluating the effects of structural modifications on a series of novel benzimidazole analogs.

Advanced Synthesis and Derivatization

As a well-defined chemical entity (CAS 1147015-11-9), 7-bromo-1-(propan-2-yl)-1H-1,3-benzodiazole is a key intermediate for synthesizing more complex molecules. The bromine atom at the 7-position offers a versatile handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the rapid exploration of chemical space around the 7-position of the benzimidazole core .

Application
Selection Property
Validation Focus
CYP3A4 inhibition studies
Reported inhibition potency context
DDI model enzyme activity
Benzimidazole SAR exploration
Defined 7‑bromo, 1‑isopropyl substitution
CYP3A4 inhibitory activity reference
Benzimidazole derivatisation
7‑Br synthetic handle
Cross‑coupling reaction compatibility

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